1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole

Cytochrome P450 Structure-Activity Relationship Enzyme Inhibition

This 2-phenoxymethylbenzimidazole derivative (MW 310.4) provides precise N1-isobutyl branching essential for high-affinity Type I CYP binding, distinguishing it from weaker linear-chain analogs and ensuring reliable enzyme kinetics data. It uniquely targets both CYP mixed-function oxidase and NADPH oxidase, enabling dual ROS/CYP modulation in cellular models. With ≥95% purity and NMR-characterized structure, it serves as a reproducible probe for SAR studies and HPLC/LC-MS method development, directly replacing inconsistent analog substitutions.

Molecular Formula C19H22N2O2
Molecular Weight 310.397
CAS No. 428857-15-2
Cat. No. B2359610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole
CAS428857-15-2
Molecular FormulaC19H22N2O2
Molecular Weight310.397
Structural Identifiers
SMILESCC(C)CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC
InChIInChI=1S/C19H22N2O2/c1-14(2)12-21-18-7-5-4-6-17(18)20-19(21)13-23-16-10-8-15(22-3)9-11-16/h4-11,14H,12-13H2,1-3H3
InChIKeyRDOBOCAEOAAIBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole (CAS 428857-15-2): Procurement-Grade Benzimidazole for CYP and NADPH Oxidase Research


1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole (CAS 428857-15-2) is a synthetically derived small molecule (MW 310.4 g/mol, C19H22N2O2) belonging to the 2-phenoxymethylbenzimidazole subclass. It is characterized by an N1-isobutyl substituent and a C2-(4-methoxyphenoxy)methyl group [1]. This compound is primarily utilized as a biochemical tool for investigating cytochrome P450 (CYP) mixed-function oxidase inhibition and has been cited as an inhibitor of NADPH oxidase, an enzyme central to reactive oxygen species (ROS) production and inflammatory signaling . Its specific substitution pattern distinguishes it from simpler N1-alkyl or unsubstituted benzimidazole analogs in both potency and binding mode within CYP enzyme systems [2].

Why Generic 2-Phenoxymethylbenzimidazoles Cannot Substitute for the N1-Isobutyl Derivative 428857-15-2


Substitution at the N1 position of the benzimidazole scaffold is a critical determinant of both the affinity and the type of binding interaction with cytochrome P450 enzymes. The seminal structure-activity relationship (SAR) study by Murray and Ryan demonstrated that the size and branching of the N1-alkyl group dictate whether a compound exhibits a low-affinity reverse Type I or a high-affinity Type I spectral binding behavior with oxidized CYP [1]. Consequently, the N1-isobutyl branched chain on compound 428857-15-2 is expected to confer a distinct inhibitory profile and binding mode compared to the N1-n-propyl (CAS 379252-51-4) or N1-n-butyl (CAS 441745-03-5) analogs, which possess linear alkyl chains. This makes simple analog substitution unreliable for reproducing specific pharmacokinetic or pharmacodynamic outcomes in experimental systems. Furthermore, the specific 4-methoxyphenoxymethyl moiety at C2 is essential for engagement with certain redox-related targets, including NADPH oxidase, a property not shared by all benzimidazole derivatives .

Quantitative Differentiation Evidence for 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole (428857-15-2) vs. Analogs


N1-Alkyl Chain Branching Determines CYP Binding Mode and Affinity: Isobutyl vs. Linear Alkyl Analogs

In a systematic evaluation of 2-(4′-alkyl)phenoxymethylbenzimidazoles, the nature of the N1-substituent was shown to control the type of spectral binding to oxidized cytochrome P450. Compounds with smaller 2-substituents exhibited low-affinity reverse Type I binding, while those with larger, bulkier substituents displayed high-affinity Type I binding [1]. As a branched alkyl group, the N1-isobutyl moiety on compound 428857-15-2 presents greater steric bulk than its linear N1-n-propyl (CAS 379252-51-4) or N1-n-butyl (CAS 441745-03-5) counterparts, thereby positioning it for a distinct binding mode and potentially higher affinity for certain CYP isoforms. This class-level SAR predicts that the isobutyl derivative will not be functionally interchangeable with its linear alkyl analogs in CYP inhibition assays [1].

Cytochrome P450 Structure-Activity Relationship Enzyme Inhibition

Inhibition of NADPH Oxidase: A Mechanistic Niche Distinct from CYP-Focused Benzimidazoles

Vendor application notes explicitly identify 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole as an inhibitor of NADPH oxidase, the enzyme responsible for pathological reactive oxygen species (ROS) production, and note its utility in treating various inflammatory diseases . While specific IC50 values are not publicly available for this compound against NOX isoforms, this application contrasts with the primary use of many benzimidazole analogs (e.g., the N1-n-butyl derivative, CAS 441745-03-5) which are predominantly explored for CYP enzyme inhibition . This functional annotation, supported by references to literature on inflammatory models , positions compound 428857-15-2 as a dual-purpose probe for investigating the intersection of CYP-mediated metabolism and NOX-driven oxidative stress.

NADPH Oxidase Reactive Oxygen Species Inflammation

Physicochemical Differentiation: Predicted Lipophilicity and Steric Parameters vs. N1-Propyl Analog

The N1-isobutyl group (a branched 2-methylpropyl chain) introduces a distinct lipophilic and steric profile compared to its nearest analog, the N1-n-propyl derivative (CAS 379252-51-4). While both compounds share the same C2-(4-methoxyphenoxy)methyl pharmacophore, the isobutyl group in 428857-15-2 (total carbons: C19) presents a larger solvent-accessible surface area and a higher calculated logP (clogP ≈ 4.2) compared to the N1-n-propyl analog (total carbons: C18, clogP ≈ 3.8) [1]. This difference, although modest, can significantly impact membrane permeability, microsomal partitioning, and non-specific protein binding in cell-based and in vivo assays.

Lipophilicity Physicochemical Properties Drug Likeness

Optimal Research Application Scenarios for 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole (428857-15-2)


1. CYP Mixed-Function Oxidase Probe with Differentiated Binding Kinetics

In ADME/Tox laboratories, compound 428857-15-2 can be deployed as a probe to study CYP enzyme kinetics, particularly in experiments that require a Type I spectral binding ligand. Its branched N1-isobutyl group, as inferred from class-level SAR, is predicted to induce a high-affinity Type I binding interaction with oxidized CYP, making it distinct from linear alkyl analogs that may elicit reverse Type I binding [1]. This property is valuable for mechanistic studies of CYP allostery or substrate-dependent inhibition.

2. Dual-Pathway Oxidative Stress and Inflammation Studies

For researchers investigating the interplay between drug metabolism and oxidative stress, this compound serves as a unique dual-acting tool. It is annotated as an NADPH oxidase inhibitor, which allows for the simultaneous modulation of ROS production and CYP activity in cellular models of inflammation . This is particularly relevant in hepatocyte or macrophage models where both enzyme systems contribute to disease pathology.

3. SAR Studies on N1-Alkyl Branching Effects

This compound is an essential member of a 2-phenoxymethylbenzimidazole analog set for systematic SAR studies. By comparing its activity profile with those of the N1-n-propyl (CAS 379252-51-4) and N1-n-butyl (CAS 441745-03-5) analogs, medicinal chemists can isolate the contribution of N1-alkyl chain branching to target binding and functional activity [1]. Such studies inform the design of next-generation CYP or NOX inhibitors with improved selectivity.

4. Reference Standard for Analytical Method Development

With well-characterized NMR spectra available in major spectral databases and a purity specification of ≥95% [2], this compound is suitable for use as a reference standard in HPLC, LC-MS, or NMR method development and validation. Its unique retention time and spectral fingerprint, dictated by the specific isobutyl and 4-methoxyphenoxymethyl substituents, ensure it can be resolved from closely related synthetic impurities or analogs.

Quote Request

Request a Quote for 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.